![molecular formula C10H9N3 B15225908 4,5-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B15225908.png)
4,5-Dihydroimidazo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroimidazo[1,2-a]quinoxaline is a heterocyclic compound characterized by a partially saturated imidazo[1,2-a]quinoxaline core. The dihydro modification at the 4,5-position introduces a chiral center (C-4), influencing stereochemical properties and biological interactions . This scaffold is synthetically versatile, enabling diverse substitutions that enhance pharmacological activities, including anticancer, antidiabetic, and enzyme-modulating effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroimidazo[1,2-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazo[1,5-a]quinoxalines through aromatic nucleophilic substitution of halogen and subsequent autooxidation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydroimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups in the molecule allows for diverse chemical transformations.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Aromatic nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which exhibit enhanced biological activities and potential therapeutic applications.
Scientific Research Applications
The compound 4,5-Dihydroimidazo[1,2-a]quinoxaline, particularly its derivatives, is significant in pharmaceutical research due to its biological activities, rendering it a valuable subject in medicinal chemistry and drug development. Research indicates that this class of compounds can demonstrate diverse biological activities, making them potential candidates in pharmaceutical research.
Scientific Research Applications
Medicinal Chemistry: Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate, a specific heterocyclic compound with an imidazoquinoxaline structure, serves as a lead compound in drug development for cancer and neurological disorders due to its biological activities. Imidazo[1,2-a]quinoxalines have gained interest because of their broad-spectrum activities, including IκB kinase (IKK) and lymphocyte-specific protein tyrosine kinase (LCK) inhibitory activities .
Melanoma Treatment: Research has explored new compounds based on the 1-(3,4-dihydroxyphenyl)imidazo[1,2-a]quinoxaline structure for melanoma treatment . In vitro studies on A375 melanoma cells showed interesting low nanomolar cytotoxic activity . One compound, 9d (EAPB02303), was found to be 20 times more potent than vemurafenib, a reference clinical therapy for BRAF mutant melanoma . In vivo EAPB02303 treatment reduced tumor size and weight of A375 human melanoma xenografts in a dose-dependent manner, correlated with a low mitotic index but not with necrosis .
EGFR Inhibitors: Imidazo[1,2-a]quinoxaline-based inhibitors of epidermal growth factor receptor (EGFR) have been designed and synthesized . Several compounds showed potent EGFR WT inhibitory activity with IC50 values comparable to erlotinib, a positive control . These compounds exhibited antiproliferative activity against cancer cell lines harboring EGFR WT, such as A549 (non-small cell lung cancer), HCT-116 (colon), MDA-MB-231 (breast), and gefitinib-resistant NSCLC cell line H1975 harboring EGFR L858R/T790M . One compound, 6b , demonstrated significant inhibitory potential against gefitinib-resistant H1975 cells .
Anticancer Drugs: Quinoxalines are considered essential anticancer drugs because they act as competitive inhibitors in many kinases, such as the c-Met proto-oncogene . An Imidazo[1,2‐a]Quinoxaline‐2‐Carbonitrile Derivative inhibits self-renewal and growth of cancer stem and cancer cells via downregulating the AKT Pathway . In‐vitro studies showed a cytotoxic response towards MDA‐MB‐231 and HCT‐116, along with an inhibitory effect on cancer stem cells .
Mechanism of Action
The mechanism of action of 4,5-Dihydroimidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as an EGFR inhibitor, it binds to the active site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to the suppression of tumor growth and proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Pyrrolo[1,2-a]quinoxalines and Dihydro Derivatives
Pyrrolo[1,2-a]quinoxalines share a fused pyrrole-quinoxaline structure. Their 4,5-dihydro counterparts exhibit distinct conformational flexibility due to saturation at the 4,5-position, which enhances binding to biological targets like protein tyrosine phosphatase 1B (PTP1B) and Sirtuin 6 (SIRT6) .
Key Differences:
- Synthetic Complexity: The chiral center in dihydro derivatives necessitates enantioselective catalysts (e.g., B(OMe)₃/(R)-BINOL) to avoid racemic mixtures, unlike planar pyrrolo derivatives .
Table 1: Selected Biological Activities of Dihydro vs. Non-Dihydro Pyrroloquinoxalines
Compound | Target | Activity (EC₅₀/IC₅₀) | Reference |
---|---|---|---|
UBCS039 (4,5-dihydro) | SIRT6 | EC₅₀ = 38 µM | |
Non-dihydro derivative | SIRT6 | Inactive | |
4,5-Dihydropyrrolo analog | PTP1B | IC₅₀ = 12 µM |
Imidazo[1,5-a]quinoxalines and Triazolo[4,3-a]quinoxalines
These analogs replace the imidazole ring with triazole or vary the fusion position.
Key Differences:
- Anticancer Potency: Imidazo[1,2-a]quinoxaline derivatives show superior growth inhibition in A375 melanoma cells (IC₅₀ < 10 µM) compared to imidazo[1,5-a] and pyrazolo[1,5-a] analogs .
- Synthetic Routes: Copper-catalyzed processes are often used for imidazo[1,2-a]quinoxalines, while triazolo derivatives require multi-step cyclization .
Benzo-Fused Imidazoquinoxalines
Benzo[4,5]imidazo[1,2-a]quinoxalines incorporate a benzene ring, enhancing π-π stacking interactions with enzyme active sites.
Key Differences:
- Synthesis: I₂-mediated sp³ C–H amination offers a transition-metal-free route for benzo derivatives (yields > 85%), contrasting with metal-dependent methods for non-fused analogs .
- Anticancer Activity: C6-substituted benzo derivatives exhibit nanomolar IC₅₀ values against breast cancer cell lines (e.g., MCF-7), surpassing non-fused imidazoquinoxalines .
Table 2: Anticancer Activity of Selected Quinoxaline Derivatives
Compound | Cell Line | IC₅₀ (µM) | Reference |
---|---|---|---|
C6-Benzyl derivative (Benzo-fused) | MCF-7 | 0.45 | |
4,5-Dihydroimidazo[1,2-a]quinoxaline | A375 | 8.2 | |
Triazolo[4,3-a]quinoxaline | HeLa | 15.6 |
Pharmacological and Structural Insights
Enzyme Modulation
- SIRT6 Activation : 4,5-Dihydroimidazo derivatives like UBCS039 enhance SIRT6 activity by 3.5-fold, attributed to the planar tetracyclic moiety mimicking native substrates .
- EGFR Inhibition: Non-covalent imidazo[1,2-a]quinoxaline-based inhibitors (e.g., compound 8c) show nanomolar binding affinity, with substituents at C4 and C2 critical for potency .
Antimycobacterial Activity
Quinoxaline derivatives with electron-withdrawing groups (e.g., -CF₃) at C4 exhibit improved activity against Mycobacterium tuberculosis (MIC = 1.56 µg/mL), highlighting the role of substitution patterns .
Biological Activity
4,5-Dihydroimidazo[1,2-a]quinoxaline is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer activity through various mechanisms. Notably, these compounds have been evaluated for their inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in the proliferation of several cancer types.
EGFR Inhibition
A study synthesized several imidazo[1,2-a]quinoxaline derivatives and assessed their EGFR inhibitory activity. Compounds such as 6b , 7h , and 9a showed IC50 values comparable to erlotinib, a standard EGFR inhibitor. For instance, compound 6b exhibited an IC50 of 211.22 nM against wild-type EGFR and significant antiproliferative activity against various cancer cell lines, including A549 (non-small cell lung cancer) and MDA-MB-231 (breast cancer) cells .
Compound | IC50 (nM) | Cancer Cell Lines Tested |
---|---|---|
6b | 211.22 | A549, HCT-116, MDA-MB-231 |
7h | 222.21 | A549, HCT-116 |
9a | 223.32 | MDA-MB-231 |
Erlotinib | 221.03 | Control |
The anticancer effects of these compounds are attributed to multiple mechanisms:
- Redox Modulation : Compound 6b was shown to reduce oxidative stress in A549 cells by decreasing reactive oxygen species (ROS) levels by approximately 112.43% .
- Mitochondrial Membrane Potential : Alterations in mitochondrial permeability were observed, leading to apoptosis in cancer cells .
- Cell Cycle Arrest : Flow cytometric analysis indicated that compound 6b induced G1 phase arrest in the cell cycle, inhibiting progression to the S phase .
Dual Inhibition of COX-2 and EGFR
In addition to its anticancer properties, certain derivatives of this compound have been identified as dual inhibitors of COX-2 and EGFR. For example, compounds like 4a and 13 demonstrated strong inhibition against both targets with IC50 values ranging from 0.3 μM to 0.9 μM for EGFR . This dual activity suggests potential for developing novel therapeutic agents that can address inflammation alongside tumor growth.
Antimicrobial Activity
Beyond anticancer properties, some studies have also explored the antimicrobial potential of quinoxaline derivatives. For instance, certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and antituberculosis activity with minimum inhibitory concentrations as low as 6.25 µM against Mycobacterium tuberculosis H37Rv . This broad-spectrum activity highlights the versatility of these compounds in treating various infections.
Case Studies
- Study on Anticancer Activity : A recent investigation into the synthesis and biological evaluation of imidazo[1,2-a]quinoxaline derivatives revealed that compound 11 had an IC50 value of 0.81 μM against multiple cancer cell lines, showcasing its potential as a lead compound for further development .
- Mechanistic Insights : Another study focused on the molecular docking of these compounds with EGFR revealed specific binding interactions that correlate with their inhibitory potency. The findings suggest that structural modifications can enhance biological activity by optimizing binding affinity to target proteins .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,5-dihydroimidazo[1,2-a]quinoxaline, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is commonly synthesized via intramolecular cyclization. One method involves reacting 1-(2-isocyanophenyl)-1H-imidazole with phenyliodine(III) dicyclohexanecarboxylate under visible light in the presence of an iridium catalyst, achieving yields >70% . Alternatively, the Pictet–Spengler-type reaction between (2-aminophenyl)pyrrole and aldehydes using heterogeneous catalysts (e.g., SnO2 @MWCNTs) provides efficient stereochemical control . Key parameters include solvent polarity (e.g., ethanol vs. dichloromethane), catalyst loading (5–10 mol%), and temperature (60–80°C). Purity is verified via HPLC (C18 column, acetonitrile/water gradient) .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer: Structural confirmation requires multi-spectral analysis:
- IR spectroscopy : Peaks at ~1658 cm⁻¹ (C=N stretching) and ~3476 cm⁻¹ (N-H) indicate imidazole and quinoxaline moieties .
- 1H NMR : Protons on the dihydroimidazole ring appear as doublets at δ 3.2–3.5 ppm (J = 8–10 Hz), while aromatic protons resonate at δ 7.3–7.5 ppm .
- X-ray crystallography : Resolves stereochemistry and confirms intramolecular hydrogen bonding (e.g., N-H···O interactions) .
Q. What preliminary biological screening strategies are used to evaluate its pharmacological potential?
Methodological Answer:
- Antitumor activity : MTT assays against human cancer cell lines (e.g., MCF-7, HeLa) with IC50 values <10 µM suggest potency. Structure-activity relationship (SAR) studies highlight the importance of C-4 substituents .
- Anticonvulsant testing : Maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents, with ED50 values compared to reference drugs like valproate .
- Cytotoxicity : Normal cell lines (e.g., HEK-293) are used to calculate selectivity indices (SI >3 indicates therapeutic potential) .
Advanced Research Questions
Q. How can enantiomerization barriers be resolved for atropisomeric derivatives of this compound?
Methodological Answer: Atropisomerism arises from restricted rotation around the C-N axis in ortho-substituted derivatives. Chiral separation via HPLC (Chiralpak AD-H column, hexane/isopropanol) resolves enantiomers. Enantiomerization barriers (ΔG‡) are calculated using dynamic NMR or off-line racemization studies. For example, 1,2-dihydroimidazo[1,2-a]quinoxaline-5-oxides exhibit ΔG‡ >80 kJ/mol, requiring high-temperature (>120°C) conditions for interconversion .
Q. What mechanistic insights explain its modulation of SIRT6 activity, and how can this be leveraged therapeutically?
Methodological Answer: this compound derivatives (e.g., UBCS039) enhance SIRT6 deacetylase activity via allosteric binding. A coupled assay using NAD⁺ and fluorogenic substrates (e.g., acetylated p53 peptide) quantifies activity (EC50 = 38 µM, 3.5-fold activation). Molecular docking reveals interactions with SIRT6’s hydrophobic pocket (PDB: 3PKI), guiding optimization of substituents at C-4 and C-5 for improved binding .
Q. How do electronic and steric effects of substituents influence its bioactivity and metabolic stability?
Methodological Answer:
- Electron-withdrawing groups (EWGs) : Nitro or trifluoromethyl groups at C-4 enhance metabolic stability by reducing CYP450-mediated oxidation (t1/2 >120 min in human liver microsomes) .
- Bulky substituents : tert-Butyl or aryl groups at C-5 improve target binding (e.g., kinase inhibition) but may reduce solubility. LogP values are optimized via PEGylation or prodrug strategies .
Q. What strategies address contradictory data in mutagenicity and antitumor efficacy studies?
Methodological Answer:
- Ames test discrepancies : Retinol and retinal reduce mutagenicity of aminoimidazo-quinoxalines by inhibiting CYP1A2-mediated activation. Dose-dependent effects require validation across multiple bacterial strains (TA98 vs. TA100) .
- Cell line variability : Use standardized panels (e.g., NCI-60) to compare potency. For example, 6-methyl derivatives show leukemia-specific activity (GI50 = 1.2 µM) but inactivity in colon cancer models, highlighting tissue-specific targets .
Q. How are computational methods integrated to predict and optimize its pharmacokinetic profile?
Methodological Answer:
- ADMET prediction : SwissADME calculates bioavailability (Bioavailability Score >0.55) and blood-brain barrier penetration (BBB score <0.1 for CNS safety).
- MD simulations : Identify metabolites via CYP3A4 docking (AutoDock Vina). For example, hydroxylation at C-8 is a major pathway, guiding deuterium incorporation to block metabolism .
Properties
Molecular Formula |
C10H9N3 |
---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
4,5-dihydroimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C10H9N3/c1-2-4-9-8(3-1)12-7-10-11-5-6-13(9)10/h1-6,12H,7H2 |
InChI Key |
MFLWIBLSNKMIHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC=CN2C3=CC=CC=C3N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.